molecular formula C17H14N4O B11230758 7-(1-Benzofuran-2-yl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(1-Benzofuran-2-yl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11230758
M. Wt: 290.32 g/mol
InChI Key: QMWFQOWEGSIZSP-UHFFFAOYSA-N
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Description

7-(1-Benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that combines the structural features of benzofuran, cyclobutyl, and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran derivatives with cyclobutylamine and triazolopyrimidine precursors in the presence of a suitable catalyst and solvent . The reaction conditions often include heating under reflux and the use of pyridine as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(1-Benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

7-(1-benzofuran-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14N4O/c1-2-7-14-12(4-1)10-15(22-14)13-8-9-18-17-19-16(20-21(13)17)11-5-3-6-11/h1-2,4,7-11H,3,5-6H2

InChI Key

QMWFQOWEGSIZSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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